

A Deep Dive into the Foundational Research of Biapenem's C2 Side Chain

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Compound of Interest

Compound Name: *Biapenem*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding the C2 side chain of **Biapenem**, a broad-spectrum carbapenem antibiotic. We will explore its unique structure, the pivotal role it plays in the drug's mechanism of action, its structure-activity relationship, and its impact on antibacterial efficacy and stability. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating complex relationships through diagrams.

Introduction to Biapenem and its C2 Side Chain

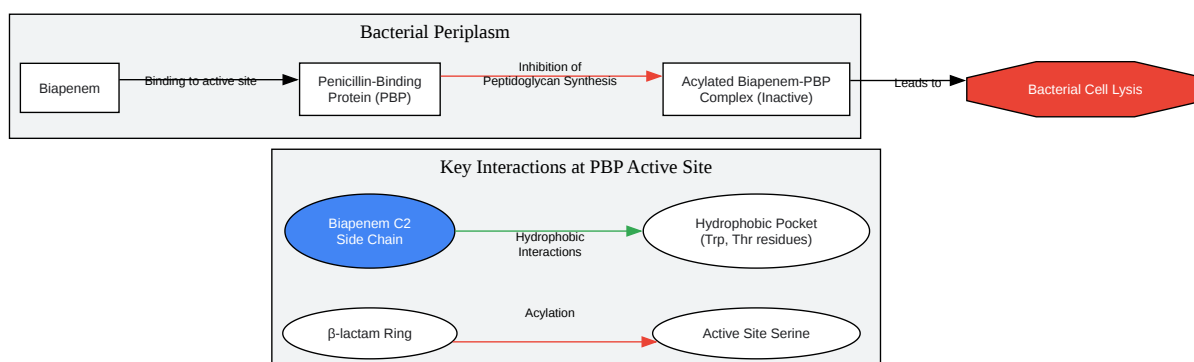
Biapenem is a parenteral carbapenem antibiotic renowned for its wide-ranging antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.^[1] A key feature contributing to its potent activity and stability is its unique C2 side chain, a σ -symmetric (6,7-dihydro-5H-pyrazolo[1,2-a][1,2,3]triazolium-6-yl)thio group.^[1] This distinct chemical moiety is central to **Biapenem**'s interaction with its bacterial targets and its resistance to degradation by certain bacterial enzymes. The presence of a quaternary ammonium cation center in the side chain is crucial for its permeability across the outer membrane of bacteria like *Pseudomonas aeruginosa*.^[4]

Mechanism of Action: The Role of the C2 Side Chain in PBP Inhibition

Like all β -lactam antibiotics, **Biapenem**'s primary mechanism of action is the inhibition of bacterial cell wall synthesis.[5] It achieves this by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] The C2 side chain of **Biapenem** plays a critical role in its high-affinity binding to these proteins.

Crystal structure analyses of **Biapenem** complexed with PBPs from *Streptococcus pneumoniae* (PBP 2X and PBP 1A) have revealed that the C2 side chain engages in crucial hydrophobic interactions with conserved tryptophan (Trp) and threonine (Thr) residues within the active site of these enzymes.[1] Specifically, these interactions occur with Trp374 and Thr526 in PBP 2X, and Trp411 and Thr543 in PBP 1A.[1] These hydrophobic interactions are a common feature among carbapenems and are vital for the effective binding and subsequent inactivation of PBPs.[1]

Below is a diagram illustrating the mechanism of PBP inhibition by **Biapenem**, highlighting the role of the C2 side chain.



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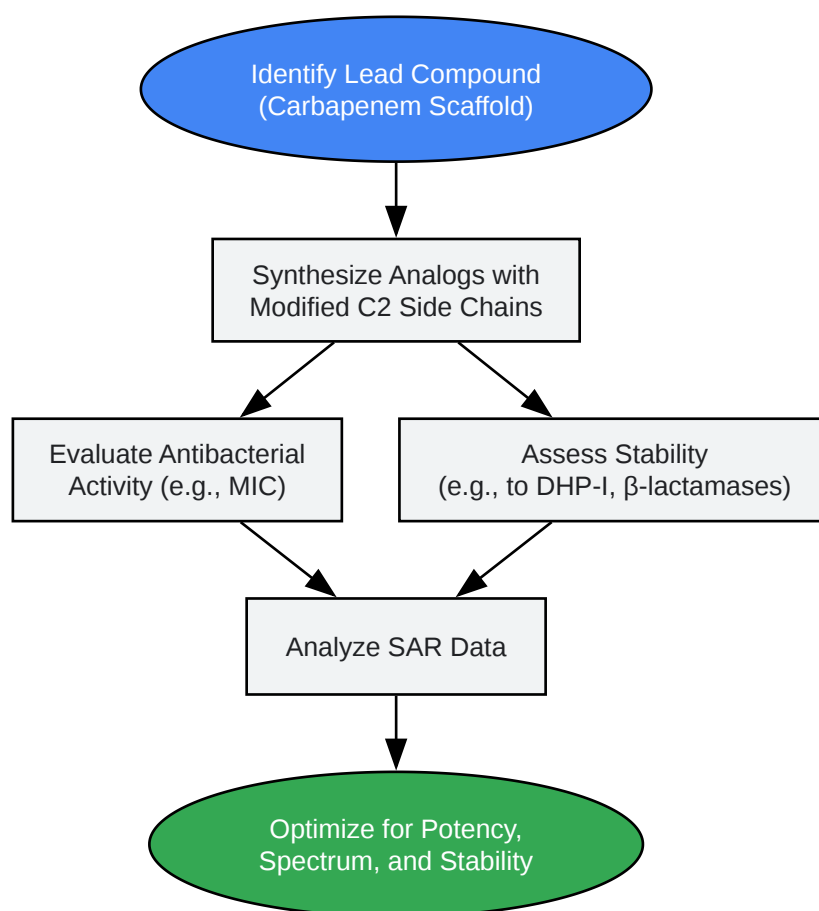
Mechanism of PBP Inhibition by **Biapenem**

Structure-Activity Relationship (SAR)

The structure of the C2 side chain is a critical determinant of a carbapenem's antibacterial spectrum and potency. Structure-activity relationship studies have shown that modifications to this side chain can significantly impact efficacy against different bacterial species.

For instance, the basicity of the C2 side chain influences activity against *Haemophilus influenzae*. Carbapenems with strongly basic C2 side chains, such as imipenem, exhibit lower activity against this bacterium compared to those with weakly basic or neutral side chains like meropenem.^[2] **Biapenem**'s unique bicyclic triazolium system contributes to its broad spectrum of activity.^{[4][7]}

The logical flow of SAR studies for **Biapenem**'s C2 side chain can be visualized as follows:



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Logical Flow of SAR Studies

Quantitative Data on Biapenem's Activity and Stability

The following tables summarize key quantitative data regarding **Biapenem**'s antibacterial activity and its stability against enzymatic degradation.

Table 1: Minimum Inhibitory Concentrations (MICs) of **Biapenem** against various bacterial strains.

Bacterial Strain	MIC (µg/mL)	Reference
Escherichia coli	Varies by strain	[8]
Pseudomonas aeruginosa	Varies by strain	[4][8]
Staphylococcus aureus	Varies by strain	[8]
Haemophilus influenzae	Varies by strain	[2]
Anaerobic bacteria	Generally potent	[4]

Note: Specific MIC values are highly dependent on the bacterial strain and the testing methodology.

Table 2: Stability of Carbapenems against Hydrolysis by Renal Dehydropeptidase-I (DHP-I).

Carbapenem	Residual Activity (%) after 4h incubation with human DHP-I	Reference
Biapenem (LJC 10627)	95.6	[9]
Meropenem	28.7	[9]
Panipenem	4.3	[9]
Imipenem	0.1	[9]

Table 3: Binding Affinity of Carbapenems to Penicillin-Binding Proteins (PBPs).

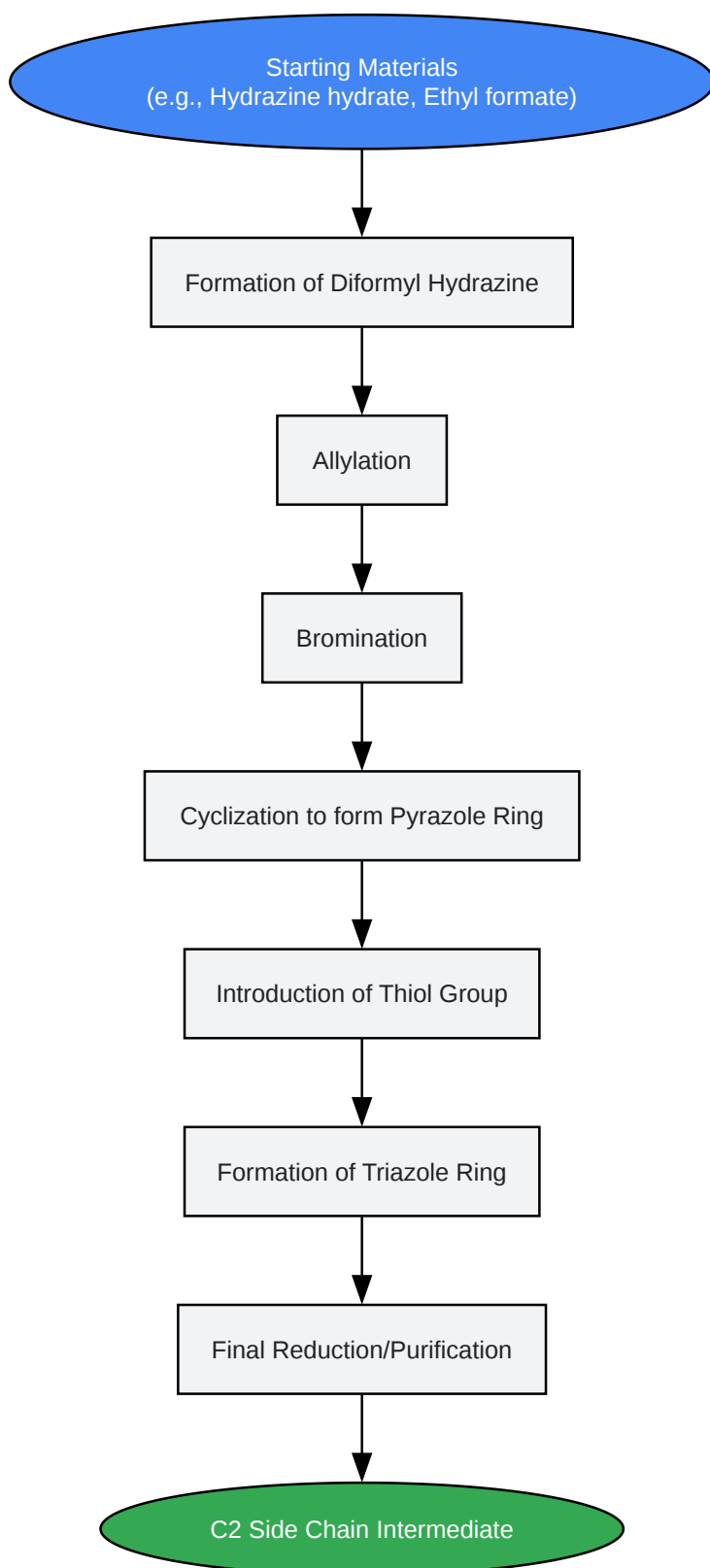
Carbapenem	Target PBP(s) with Strongest Affinity	Bacterial Species	Reference
Biapenem	PBP 2, PBP 1a	Escherichia coli	[8]
Biapenem	PBP 2, PBP 1b	Pseudomonas aeruginosa	[8]
Biapenem	PBP 1	Staphylococcus aureus	[8]
Imipenem	PBP 2	E. coli, P. aeruginosa	[8]
Meropenem	PBP 2	E. coli, P. aeruginosa	[8]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the foundational research of **Biapenem**.

Synthesis of Biapenem's C2 Side Chain Intermediate

The synthesis of the key intermediate for **Biapenem**'s C2 side chain, 6,7-dihydro-6-mercapto-5H-pyrazolo[1,2-a][1][2][3]triazole hydrochloride, can be achieved through various synthetic routes. One described method involves a multi-step synthesis starting from hydrazine hydrate and ethyl formate. The general steps are outlined in a patent and involve the formation of diformyl hydrazine, followed by a series of reactions including allylation, bromination, cyclization, thioacetylation, hydrolysis, oxidation, and final cyclization and reduction steps.[10] Due to the complexity and proprietary nature of specific industrial syntheses, a detailed, reproducible protocol from publicly available literature is challenging to consolidate. However, a generalized workflow is presented below.



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Generalized Synthetic Workflow for C2 Side Chain

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

Protocol:

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined cell density (e.g., 10^5 CFU/mL).
- Serial Dilution of Antibiotic: **Biapenem** is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
- Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of **Biapenem** at which there is no visible turbidity (growth) in the well.

PBP Binding Assay

The affinity of **Biapenem** for various PBPs can be assessed using a competitive binding assay.

Protocol:

- Preparation of Bacterial Membranes: Bacterial cells are lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.
- Competitive Inhibition: The membrane preparations are incubated with various concentrations of **Biapenem**.
- Labeling with Fluorescent Penicillin: A fluorescently labeled penicillin derivative (e.g., Bocillin-FL) is added to the mixture. This label will bind to any PBPs that have not been inhibited by **Biapenem**.[\[11\]](#)

- **SDS-PAGE and Fluorescence Detection:** The proteins in the membrane preparations are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned for fluorescence to visualize the labeled PBPs.
- **Analysis:** The concentration of **Biapenem** required to inhibit the binding of the fluorescent label to a specific PBP by 50% (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Conclusion

The C2 side chain of **Biapenem** is a masterfully designed chemical entity that is fundamental to its potent and broad-spectrum antibacterial activity. Its unique structure facilitates high-affinity binding to bacterial PBPs through specific hydrophobic interactions, leading to the effective inhibition of cell wall synthesis. Furthermore, this side chain contributes to the stability of **Biapenem** against hydrolysis by renal DHP-I, a significant advantage over earlier carbapenems. The foundational research into **Biapenem**'s C2 side chain exemplifies the power of structure-activity relationship studies in modern drug development and provides a solid framework for the design of future antimicrobial agents.

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